2,2-Dimethyl-N-(pyrazin-2-yl)propanamide
Description
2,2-Dimethyl-N-(pyrazin-2-yl)propanamide (CAS: 143769-07-7), also known as N-(Pyrazin-2-yl)pivalamide, is a heterocyclic amide derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group linked to a pyrazin-2-yl substituent. Its molecular formula is C₉H₁₂N₄O, with a molecular weight of 192.22 g/mol . This article compares its structural, physicochemical, and synthetic features with related pyridine and pyrazine derivatives.
Properties
IUPAC Name |
2,2-dimethyl-N-pyrazin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2,3)8(13)12-7-6-10-4-5-11-7/h4-6H,1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGITWARSGGLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(pyrazin-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with pyrazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(pyrazin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-N-(pyrazin-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(pyrazin-2-yl)propanamide involves its interaction with specific molecular targets. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between 2,2-dimethyl-N-(pyrazin-2-yl)propanamide and its structural analogs:
Key Observations:
- Substituent Position : Pyridinyl derivatives exhibit significant melting point variations based on substituent position. For example, the 4-pyridinyl analog has a much higher melting point (170°C) than the 2-pyridinyl variant (71–75°C), likely due to enhanced symmetry and intermolecular interactions .
- Pyrazine’s electron-deficient aromatic system may also influence reactivity .
- Hydrogen Bonding : Pyridinyl derivatives form distinct hydrogen-bonded motifs. The 3-pyridinyl analog exhibits intramolecular C–H···O interactions, while the 5-methylpyridin-2-yl derivative forms N–H···N hydrogen bonds that stabilize R₂²(8) ring motifs .
Hydrogen Bonding and Crystal Packing
Crystal structures reveal critical differences in molecular packing:
- 2,2-Dimethyl-N-(3-pyridinyl)propanamide : The pyridine ring tilts 17.6° relative to the amide plane. Intramolecular C–H···O bonds and intermolecular N–H···N chains propagate along the [100] direction .
- 5-Methylpyridin-2-yl analog : Two independent molecules form N–H···N hydrogen bonds, creating R₂²(8) rings .
- Pyrazin-2-yl derivative : While its crystal structure is unreported, pyrazine’s dual nitrogen atoms may enable bifurcated hydrogen bonds or π-stacking interactions, distinct from pyridine derivatives .
Biological Activity
2,2-Dimethyl-N-(pyrazin-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 143769-07-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may act as a covalent inhibitor of serine proteases, which play crucial roles in various physiological processes including blood coagulation and inflammation .
Inhibition Studies
In vitro studies have shown that derivatives containing the pyrazinyl moiety exhibit significant inhibitory effects on serine proteases such as thrombin and FXIIa. The introduction of specific functional groups in the amide structure enhances the inhibitory potency compared to traditional benzamides .
Anticancer Properties
Recent research has highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 42.30 |
| Compound C | HepG2 | 0.30 |
These findings suggest that modifications in the pyrazinyl structure can lead to enhanced anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .
Case Studies
- Serine Protease Inhibition : A study evaluated a series of pyrazine-containing amides for their ability to inhibit thrombin and FXIIa. The results showed that modifications in the amide group significantly affected both potency and selectivity, with some compounds achieving IC values below 10 µM .
- Anticancer Evaluation : In a comparative study, several pyrazole derivatives were assessed for their anticancer activity against multiple cell lines. Notably, one derivative exhibited an IC value of 0.067 µM against Aurora-A kinase, highlighting the potential for targeted cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
